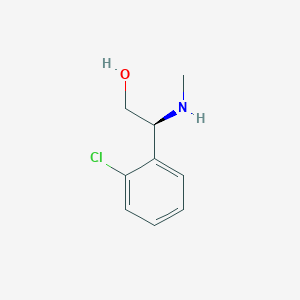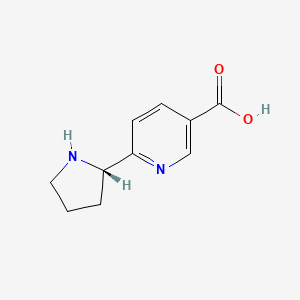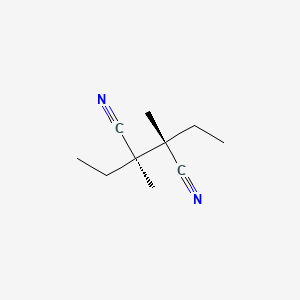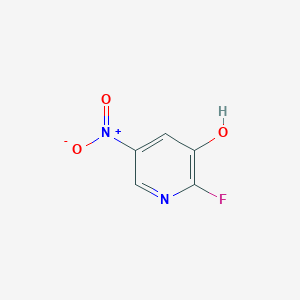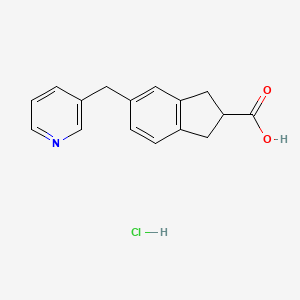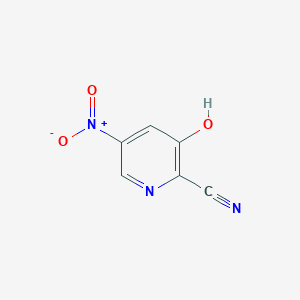![molecular formula C9H11N5 B15224866 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions
3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrazines .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it inhibits the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
相似化合物的比较
Similar Compounds
- 3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 4-Oxo-pyridazinone derivatives of triazolopyrazine
Uniqueness
3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its unique pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a more potent and selective compound compared to its analogs .
属性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC 名称 |
3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H11N5/c1-2-7(11-3-1)9-13-12-8-6-10-4-5-14(8)9/h4-7,11H,1-3H2 |
InChI 键 |
FHBAWMZDGYKJCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NN=C3N2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


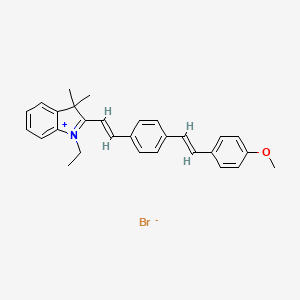
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)

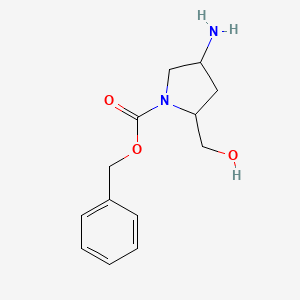
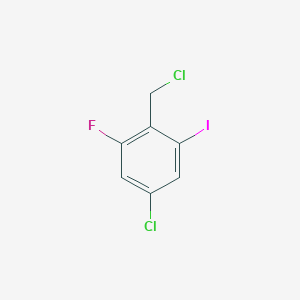
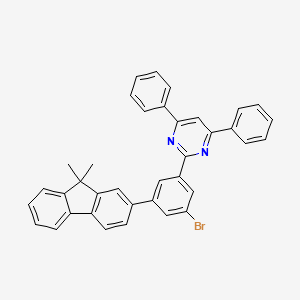

![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
